molecular formula C10H8N2O2 B1349327 3-Acetyl-1,6-naphthyridin-2(1H)-one CAS No. 52816-63-4

3-Acetyl-1,6-naphthyridin-2(1H)-one

Cat. No. B1349327
CAS RN: 52816-63-4
M. Wt: 188.18 g/mol
InChI Key: KFVXSMTUTDPPFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound with a bicyclic structure composed of a 1,6-naphthyridine ring fused to an acetyl group. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 113-115°C. It is an important intermediate in the synthesis of drugs and other compounds, and has been studied extensively for its potential applications in biochemistry, pharmacology, and other scientific fields.

Scientific Research Applications

Biological Activities and Therapeutic Potential

3-Acetyl-1,6-naphthyridin-2(1H)-one belongs to the 1,8-naphthyridine derivatives, which have been extensively studied due to their varied biological activities and therapeutic potentials. These compounds have demonstrated a broad spectrum of biological properties, making them potent scaffolds in therapeutic and medicinal research. The range of activities includes antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Notably, 1,8-naphthyridine derivatives have shown potential applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, these synthetic derivatives possess anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and antioxidant activities among others. This wide range of biological activities underscores their significance in pharmaceutical chemistry and drug discovery, offering opportunities for the synthesis of novel medicinal agents and the development of new heterocycles for modifying existing biological actions as well as evaluating other possible pharmacological activities (Madaan et al., 2015); (Gurjar & Pal, 2018).

Chemical Analysis and Spectroscopy Applications

The utility of 3-Acetyl-1,6-naphthyridin-2(1H)-one extends beyond its biological applications into the realms of chemical analysis and spectroscopy. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have leveraged compounds within the naphthyridine family for determining the degree of acetylation in polymers like chitin and chitosan, showcasing the importance of such derivatives in analytical chemistry. Moreover, oxygenated derivatives of polycyclic aromatic hydrocarbons, to which naphthyridines are related, have been studied for their toxicity and occurrence in foods, highlighting the relevance of these compounds in food safety and environmental studies. These studies provide insights into the chemical behavior and interactions of naphthyridine derivatives, underscoring their significance in various scientific investigations and potential for broader applications (Kasaai, 2010); (Ma & Wu, 2022).

properties

IUPAC Name

3-acetyl-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6(13)8-4-7-5-11-3-2-9(7)12-10(8)14/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVXSMTUTDPPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=CN=C2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370646
Record name 3-Acetyl-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-1,6-naphthyridin-2(1H)-one

CAS RN

52816-63-4
Record name 3-Acetyl-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-1,6-naphthyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Acetyl-1,6-naphthyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
3-Acetyl-1,6-naphthyridin-2(1H)-one
Reactant of Route 4
3-Acetyl-1,6-naphthyridin-2(1H)-one
Reactant of Route 5
Reactant of Route 5
3-Acetyl-1,6-naphthyridin-2(1H)-one
Reactant of Route 6
Reactant of Route 6
3-Acetyl-1,6-naphthyridin-2(1H)-one

Citations

For This Compound
1
Citations
H Bregman, JR Simard, KL Andrews… - Journal of medicinal …, 2017 - ACS Publications
Current pain therapeutics suffer from undesirable psychotropic and sedative side effects, as well as abuse potential. Glycine receptors (GlyRs) are inhibitory ligand-gated ion channels …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.